molecular formula C8H10N2O3 B8316958 (5-Amino-pyridin-2-yloxy)-acetic acid methyl ester

(5-Amino-pyridin-2-yloxy)-acetic acid methyl ester

Cat. No.: B8316958
M. Wt: 182.18 g/mol
InChI Key: WIHLUSXPZHHXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Amino-pyridin-2-yloxy)-acetic acid methyl ester is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-(5-aminopyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5,9H2,1H3

InChI Key

WIHLUSXPZHHXKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (5-nitropyridin-2-yloxy)acetic acid methyl ester (0.23 g, 1.08 mmol) in methanol (30 mL) was added palladium on activated carbon (10 wt. %, 0.20 g) and the solution was blanketed with hydrogen at atmospheric pressure. After 4 h the solids were removed by filtration and the volatiles were removed to yield 0.16 g (82%) of (5-amino-pyridin-2-yloxy)-acetic acid methyl ester as an oil that was used without further purification.
Name
(5-nitropyridin-2-yloxy)acetic acid methyl ester
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.18 g of 2-(methoxycarbonyl)methoxy-5-nitropyridine, 0.8 g of 10% palladium/carbon and 50 ml of ethyl acetate was stirred for 3 hours at room temperature under hydrogen atmosphere. The reaction system was purged with nitrogen, then, the reaction solution was filtrated through Celite, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography to obtain 4.45 g of 5-amino-2-(methoxycarbonyl)methoxypyridine.
Name
2-(methoxycarbonyl)methoxy-5-nitropyridine
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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